molecular formula C14H15BrN2OS B2881321 N-(5-(4-bromobenzyl)thiazol-2-yl)isobutyramide CAS No. 476292-53-2

N-(5-(4-bromobenzyl)thiazol-2-yl)isobutyramide

Cat. No.: B2881321
CAS No.: 476292-53-2
M. Wt: 339.25
InChI Key: CVQLOVVOQDJIOJ-UHFFFAOYSA-N
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Description

N-(5-(4-bromobenzyl)thiazol-2-yl)isobutyramide: is a synthetic organic compound characterized by the presence of a thiazole ring substituted with a bromobenzyl group and an isobutyramide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(4-bromobenzyl)thiazol-2-yl)isobutyramide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Introduction of the Bromobenzyl Group: The bromobenzyl group is introduced via a nucleophilic substitution reaction, where the thiazole ring reacts with 4-bromobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Isobutyramide Moiety: The final step involves the acylation of the thiazole derivative with isobutyryl chloride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromobenzyl group, converting it to a benzyl group.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of azide or thiol derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Novel Derivatives:

Biology:

Medicine:

Industry:

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5-(4-bromobenzyl)thiazol-2-yl)isobutyramide and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, some derivatives inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . In cancer cells, the compound may interfere with cell division, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

  • N-(5-(4-bromobenzyl)-1,3-thiazol-2-yl)-2-chlorobenzamide
  • N-(5-(4-bromobenzyl)-1,3-thiazol-2-yl)-2-(4-chlorophenoxy)acetamide
  • N-(4-tert-butyl-thiazol-2-yl)-2-chloro-benzamide

Comparison:

Properties

IUPAC Name

N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2OS/c1-9(2)13(18)17-14-16-8-12(19-14)7-10-3-5-11(15)6-4-10/h3-6,8-9H,7H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQLOVVOQDJIOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC=C(S1)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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